Product packaging for Fmoc-S-benzyl-L-cysteine(Cat. No.:CAS No. 53298-33-2)

Fmoc-S-benzyl-L-cysteine

Cat. No.: B557274
CAS No.: 53298-33-2
M. Wt: 433.5 g/mol
InChI Key: AKXYVGAAQGLAMD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Cysteine Protection in Peptide Synthesis

The development of methods to synthesize peptides has been intrinsically linked to the evolution of protecting group chemistry. The unique reactivity of the cysteine thiol group posed a significant challenge from the early days of peptide chemistry, necessitating the development of robust and reliable protection strategies. rsc.org

The journey of peptide synthesis began over a century ago, with early efforts highlighting the need to mask reactive functionalities to control the outcome of the reactions. rsc.org The introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz or Z) group, by Bergmann and Zervas in 1932 was a landmark achievement that established the fundamental principle of using temporary protecting groups in peptide synthesis. rsc.orgnih.gov

The highly nucleophilic and easily oxidized thiol (-SH) group of cysteine required its own set of protecting groups to prevent side reactions like oxidation and alkylation. rsc.orgnih.gov The benzyl (B1604629) (Bzl) group was one of the early and widely used protecting groups for the cysteine thiol. Its stability under various conditions made it a reliable choice, particularly within the Boc/Bzl synthesis strategy. rsc.org Over several decades, a diverse array of over 60 different thiol protecting groups has been developed, each with distinct cleavage conditions. rsc.orgrsc.org This expansion was driven by the need for "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups on the peptide chain. rsc.orgiris-biotech.de This orthogonality is crucial for complex syntheses, such as those involving the regioselective formation of multiple disulfide bonds. rsc.orgwikipedia.org

Table 1: Comparison of Common Cysteine Thiol Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsTypical Strategy
TritylTrtMild acid (e.g., TFA), scavengers requiredFmoc/tBu
AcetamidomethylAcmMercury(II) acetate, Iodine, Silver saltsFmoc/tBu & Boc/Bzl
tert-ButyltBuStrong acid (e.g., TFA)Fmoc/tBu
BenzylBzlVery strong acid (e.g., HF, TFMSA)Boc/Bzl
4-methoxybenzylMobStrong acid (e.g., HF, TFMSA), weaker than BzlBoc/Bzl

This table provides a summary of commonly used thiol protecting groups and their characteristics in peptide synthesis. bachem.comsigmaaldrich.comnih.gov

The field of peptide synthesis was revolutionized in 1963 by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), a technique for which he was awarded the Nobel Prize in Chemistry. peptide.combiotage.com SPPS simplifies the synthetic process by anchoring the growing peptide chain to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. nih.govbiotage.com

The initial SPPS strategies, known as Boc/Bzl chemistry, relied on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for permanent side-chain protection. wikipedia.org This required repeated treatments with trifluoroacetic acid (TFA) to remove the Boc group and a final, harsh step with hazardous hydrofluoric acid (HF) for cleavage. rsc.orgbiotage.com

In 1970, Louis Carpino and Grace Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. rsc.orgpeptide.com By the late 1970s, this group was adapted for SPPS, leading to the development of the Fmoc/tBu strategy. nih.govpeptide.com This approach offered an orthogonal system where the Nα-Fmoc group is removed by a mild base (typically piperidine), while the side-chain protecting groups (like tert-butyl, tBu) and the resin linker are cleaved by acid (TFA). nih.goviris-biotech.dewikipedia.org The milder conditions of the Fmoc/tBu strategy made it compatible with a wider range of sensitive peptide modifications and rapidly became the dominant method for peptide synthesis in research settings. nih.govnih.gov

Evolution of Thiol Protecting Groups in Peptide Synthesis

Significance of L-Cysteine in Biologically Active Peptides and Proteins

L-cysteine, though one of the less abundant amino acids, plays a disproportionately critical role in the structure and function of many peptides and proteins due to the unique chemical properties of its thiol side chain. nih.govcreative-proteomics.com

The sulfhydryl (-SH) group of cysteine is highly reactive and versatile. bbk.ac.uk Its most prominent role is in the formation of disulfide bonds (-S-S-). creative-proteomics.comwikipedia.org When two cysteine residues are brought into proximity during protein folding, the oxidation of their thiol groups can form a covalent disulfide bridge. wikipedia.orgwikipedia.org These bridges are crucial for stabilizing the three-dimensional tertiary and quaternary structures of many proteins, particularly those secreted from the cell, such as hormones like insulin (B600854) and enzymes like chymotrypsin. bbk.ac.uk

Beyond structural stabilization, the cysteine thiol group is often a key component of enzyme active sites. creative-proteomics.combbk.ac.uk In enzymes like cysteine proteases (e.g., papain), the thiol group acts as a potent nucleophile essential for catalysis. bbk.ac.ukwikipedia.org The thiol group can also coordinate with metal ions, forming essential components of metalloproteins and zinc-finger domains involved in DNA binding. wikipedia.org Furthermore, cysteine is a precursor to the vital antioxidant glutathione, where its thiol group is central to protecting cells from oxidative damage. creative-proteomics.com

The very reactivity that makes cysteine so functionally important also presents significant challenges during chemical peptide synthesis. rsc.org If the thiol group is left unprotected, it is prone to a variety of undesirable side reactions.

Key challenges include:

Oxidation: The thiol group can easily oxidize to form undesired disulfide-linked dimers or oligomers of the peptide, complicating purification and reducing the yield of the target monomeric peptide. rsc.org

Alkylation: As a strong nucleophile, the thiol can react with alkylating agents or carbocations that may be present or generated during synthesis, particularly during the cleavage of other protecting groups. rsc.orgpeptide.com

Racemization: Cysteine residues, especially at the C-terminus, are prone to racemization (loss of stereochemical purity) under the basic conditions used for Fmoc deprotection. peptide.com

β-elimination: When cysteine is the C-terminal residue, base-catalyzed elimination of the protected sulfhydryl group can occur, leading to the formation of a dehydroalanine (B155165) residue. This intermediate can then react with piperidine (B6355638) (the Fmoc deprotection reagent) to form a 3-(1-piperidinyl)alanine byproduct. rsc.orgpeptide.com

Due to these potential side reactions, protection of the cysteine thiol group is considered mandatory for most peptide synthesis protocols to ensure the desired peptide is obtained with high purity and yield. bachem.comrsc.org

Role of Cysteine Thiol in Peptide Structure and Function

Position of Fmoc-S-benzyl-L-cysteine within the Fmoc/tBu Synthesis Strategy

The Fmoc/tBu strategy is built on the principle of orthogonality, where the temporary Nα-Fmoc group is removed by a base, while permanent side-chain protecting groups are removed by a mild acid (TFA) in the final step. wiley.comcsic.es The most common protecting groups used for cysteine side chains in this strategy, such as Trityl (Trt), are designed to be labile to TFA. bachem.comsigmaaldrich.com

This compound, however, occupies a unique position because the S-benzyl protecting group is highly stable to the standard TFA cleavage conditions used in the Fmoc/tBu protocol. bachem.com Complete removal of the benzyl group requires treatment with very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are characteristic of the older Boc/Bzl strategy. bachem.comcsic.es

This high stability means that this compound is not typically used for the routine synthesis of simple peptides where global deprotection with TFA is desired. Instead, its application within the Fmoc framework is reserved for more advanced and complex synthetic strategies:

Synthesis of Protected Peptide Fragments: It allows for the synthesis of a peptide where the cysteine residue remains protected after the peptide has been cleaved from the resin and other side-chain groups have been removed. This fully protected fragment can then be used in a subsequent convergent synthesis (fragment condensation) to build larger proteins. acs.org

Differential Deprotection: In syntheses requiring multiple disulfide bridges, the extreme stability of the S-benzyl group allows it to be retained while other, more labile thiol protecting groups (like S-Acm or S-Trt) are selectively removed to form the first disulfide bond(s). The S-benzyl group can then be removed in a separate, later step under harsh conditions to form the final disulfide bond.

Therefore, while not a standard choice for everyday Fmoc/tBu synthesis, this compound is a valuable tool for chemists tackling the synthesis of highly complex peptides and small proteins, where its exceptional stability provides an additional level of orthogonality.

Rationale for Benzyl Thiol Protection in Fmoc Chemistry

Stability and Orthogonality:

A primary reason for employing the S-benzyl protecting group is its stability under the conditions required for the repetitive removal of the Nα-Fmoc group. The Fmoc group is cleaved using a secondary amine base, typically piperidine in DMF. chempep.com The S-benzyl group is completely stable to these basic conditions, ensuring that the thiol side chain remains protected throughout the chain elongation process. This orthogonality is a fundamental principle of successful SPPS, allowing for the selective deprotection of the α-amino group without affecting the side-chain protecting groups. nih.govresearchgate.net

Cleavage Conditions:

The removal of the S-benzyl group is typically achieved during the final step of the synthesis, which involves the cleavage of the peptide from the solid-phase resin and the simultaneous removal of all side-chain protecting groups. This is generally accomplished using strong acidic conditions. acs.orgluxembourg-bio.com A common reagent for this purpose is a "cocktail" containing trifluoroacetic acid (TFA) in the presence of scavengers. acs.org The use of strong acids like hydrogen fluoride (HF) has also been historically employed, particularly in Boc-based synthesis strategies. luxembourg-bio.com

The mechanism of cleavage by strong acids involves the protonation of the sulfur atom, followed by an SN1 or SN2 type displacement by a scavenger or the acid itself, releasing the free thiol. acs.org

Research Findings on Benzyl Protection:

Research has demonstrated the utility of benzyl-type protecting groups in the synthesis of various peptides. While the Boc/Bzl strategy was historically prevalent, the principles of benzyl group stability and cleavage remain relevant in the context of Fmoc chemistry for specific applications. iris-biotech.deluxembourg-bio.com Studies have investigated the mechanisms of benzyl group removal using different acidolytic cocktails to optimize cleavage efficiency and minimize side reactions. acs.org

The choice of the S-benzyl group represents a balance between robust protection during synthesis and effective removal at the final stage. Its stability to the basic conditions of Fmoc deprotection and its lability to strong acids make it a valuable tool in the arsenal (B13267) of peptide chemists for the synthesis of cysteine-containing peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4S B557274 Fmoc-S-benzyl-L-cysteine CAS No. 53298-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYVGAAQGLAMD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471889
Record name Fmoc-S-benzyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-33-2
Record name Fmoc-S-benzyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Frameworks for Fmoc S Benzyl L Cysteine Utilization in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the predominant method for producing synthetic peptides. springernature.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS, offering milder reaction conditions compared to the Boc/Bzl (tert-butoxycarbonyl/benzyl) approach. iris-biotech.dersc.org

Integration of Fmoc-S-benzyl-L-cysteine into Fmoc-SPPS Cycles

The general cycle of Fmoc-SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. peptide.compeptide.com The integration of this compound follows this fundamental process. The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a solution of a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). peptide.com This deprotection step liberates the free amine, which is then ready to be coupled with the next amino acid.

This compound, with its N-α-amino group protected by Fmoc and its thiol side chain protected by a benzyl (B1604629) group, is then activated and introduced to the deprotected resin-bound peptide. altabioscience.com Following the coupling reaction, any unreacted free amines may be "capped" using reagents like acetic anhydride (B1165640) to prevent the formation of deletion sequences. The resin is then thoroughly washed to remove excess reagents and byproducts, preparing it for the next deprotection and coupling cycle. This iterative process is repeated until the desired peptide sequence is assembled. peptide.com

Coupling Reagents and Conditions for this compound

The selection of coupling reagents is critical to prevent side reactions, particularly racemization, which can be a significant issue with cysteine derivatives. While phosphonium (B103445) and uronium salt-based reagents like HBTU and HATU are efficient, they can promote racemization of cysteine when used with strong bases like diisopropylethylamine (DIEA). nih.govnih.govwiley.com

To mitigate this, coupling of this compound is often performed using carbodiimide (B86325) activators such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma or HOBt. wiley.com These conditions are generally more acidic or neutral, which helps to suppress the formation of the undesired D-cysteine isomer. Studies have shown that the extent of racemization during coupling is influenced by the S-protecting group, with benzyl (Bzl) showing a moderate level of racemization compared to other groups under certain conditions. rsc.orgwiley.com

Table 1: Racemization of Cysteine Derivatives with Different S-Protecting Groups

S-Protecting Group Racemization (%) under Conventional SPPS Conditions
Trityl (Trt) 8.0
Benzyl (Bzl) 5.3
Diphenylmethyl (Dpm) 1.2
4-Methoxybenzyl (Mob) 1.7
2,4,6-Trimethoxybenzyl (Tmob) 0.6
4-Methoxybenzyloxymethyl (MBom) 0.4

Data sourced from studies on cysteine racemization under base-mediated coupling conditions. rsc.orgwiley.com

Monitoring Reaction Completion in SPPS with Cysteine Derivatives

Ensuring the completion of both the deprotection and coupling steps is vital for the synthesis of high-purity peptides. iris-biotech.de Several qualitative and quantitative methods are employed to monitor these reactions.

One common method for monitoring Fmoc deprotection is by quantifying the dibenzofulvene-piperidine adduct, a byproduct of Fmoc group removal, using UV/Vis spectroscopy. iris-biotech.de This provides a quantitative measure of the deprotection efficiency.

To monitor the coupling reaction, the Kaiser test (ninhydrin test) is frequently used. iris-biotech.de This colorimetric assay detects the presence of free primary amines on the resin. A positive (blue/violet) result indicates incomplete coupling, while a negative (yellow) result suggests the reaction has gone to completion. iris-biotech.de It is important to note that this test is not suitable for N-terminal proline residues. For difficult couplings, repeated coupling cycles or the use of stronger coupling reagents may be necessary until a negative Kaiser test is achieved.

Deprotection Strategies for the S-Benzyl Moiety

The final stage of peptide synthesis involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The strategy for removing the S-benzyl group from the cysteine residue is a critical consideration.

Cleavage Conditions and Reagents for S-Benzyl Protection

The S-benzyl group is a relatively stable protecting group and requires strong acidic conditions for its removal. peptide.com It is typically cleaved using strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com These harsh conditions are characteristic of the Boc/Bzl strategy of peptide synthesis. peptide.com The cleavage cocktail often includes scavengers like anisole, dimethyl sulfide, and p-thiocresol to prevent side reactions, such as the alkylation of sensitive residues by the released carbocations. peptide.com Another method for S-benzyl group removal is through reduction with sodium in liquid ammonia (B1221849). peptide.com

Orthogonality with N-alpha Fmoc and Other Side-Chain Protecting Groups

In the context of Fmoc-SPPS, the use of an S-benzyl protecting group presents a challenge to the principle of orthogonality. iris-biotech.depeptide.com Orthogonal protection schemes allow for the selective removal of one type of protecting group without affecting others. iris-biotech.de The Fmoc group is base-labile (removed by piperidine), while most side-chain protecting groups used in Fmoc-SPPS are acid-labile (removed by trifluoroacetic acid, TFA). peptide.comaltabioscience.com

The S-benzyl group, however, is stable to the mild acidic conditions of TFA cleavage that are used to remove other common side-chain protecting groups like tert-butyl (tBu) and trityl (Trt). peptide.com Its removal requires much stronger acids like HF. peptide.compeptide.com This makes the S-benzyl group not truly orthogonal within a standard Fmoc/tBu strategy. peptide.com Therefore, if this compound is used, a separate, more rigorous deprotection step with a strong acid is necessary after the initial TFA cleavage, which can potentially lead to degradation of the final peptide. This lack of complete orthogonality is a key reason why other S-protecting groups, such as S-trityl (Trt) or S-tert-butyl (StBu), which are labile to TFA, are often preferred for routine Fmoc-SPPS.

Solution-Phase Peptide Synthesis Applications

Protecting Group Management

The primary challenge in using the S-benzyl protecting group within an Fmoc-based strategy is its removal. The Fmoc group is reliably cleaved using a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). The S-benzyl group is completely stable to these conditions. However, its own removal requires strong, non-specific reagents such as sodium in liquid ammonia or anhydrous hydrogen fluoride (HF). wiley.comresearchgate.net

The use of HF, in particular, can lead to side reactions. For instance, attempted HF cleavage of an S-benzyl group from a cysteine-containing peptide has been reported to cause the elimination of benzyl mercaptan, resulting in the undesirable formation of a dehydroalanine (B155165) residue. wiley.com This side reaction underscores the need for careful planning and optimization of the final deprotection step. The stability of the S-benzyl group makes it suitable for creating fully protected peptide fragments intended for subsequent fragment condensation in solution. peptide.com In such cases, the S-benzyl group remains on the cysteine residue until the final global deprotection of the fully assembled peptide.

Coupling Reagent Selection and Racemization Control

The choice of coupling reagent is critical when incorporating any amino acid derivative, but especially so for cysteine. Cysteine derivatives are known to be particularly susceptible to racemization during the carboxyl group activation step, a risk that is magnified by base-mediated coupling methods. peptide.com This racemization can occur via the formation of an oxazolone (B7731731) intermediate.

Common coupling strategies in solution-phase synthesis include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), are effective. These methods generally present a lower risk of racemization compared to more basic phosphonium or uronium salt-based reagents, making them a safer choice for incorporating this compound.

Phosphonium and Uronium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or HATU are highly efficient but increase the risk of racemization for cysteine, particularly in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIPEA). rsc.org If these reagents are used, careful control of temperature and reaction time is necessary.

Alternative Coupling Agents: Novel methods have been explored for specific applications. For example, titanium tetrachloride (TiCl₄) under microwave irradiation has been successfully used as a condensing agent for the solution-phase synthesis of N-Fmoc-L-Cys(Bzl)-L-Ala-OMe from Fmoc-L-Cys(Bzl)-OH and L-alanine methyl ester hydrochloride. This method proved to be rapid and effective, yielding the desired dipeptide while preserving the acid-labile protecting groups on other residues. mdpi.com

The following table summarizes a specific research finding on the coupling of this compound in a solution-phase context.

N-TerminusC-TerminusCoupling ReagentSolventConditionsProductYield (%)Reference
Fmoc-L-Cys(Bzl)-OHH-L-Ala-OMe·HClTiCl₄PyridineMicrowave, 40°C, 35 minFmoc-L-Cys(Bzl)-L-Ala-OMe70 mdpi.com

Purification of Intermediates

Unlike solid-phase synthesis where excess reagents and by-products are removed by simple filtration and washing, solution-phase synthesis necessitates purification after each coupling and deprotection step. researchgate.netnih.gov The presence of the nonpolar Fmoc and S-benzyl groups imparts significant hydrophobicity to the peptide fragment. This characteristic guides the purification strategy, which typically involves:

Aqueous Washes: After the coupling reaction, the mixture is often diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This solution is then washed sequentially with dilute aqueous acid (to remove unreacted amines and basic by-products) and dilute aqueous base (to remove unreacted carboxylic acids and acidic additives like HOBt).

Precipitation/Crystallization: The hydrophobic nature of the protected peptide can be exploited to induce precipitation or crystallization from the crude reaction mixture by adding a non-polar solvent like diethyl ether or hexanes. This can be a highly effective method for isolating the desired product in high purity.

Column Chromatography: While a primary goal of many modern solution-phase methods is to avoid chromatography, it remains a powerful tool for purifying complex mixtures or removing closely related impurities. Silica gel chromatography is commonly used, with solvent systems tailored to the polarity of the specific peptide fragment.

The combination of a stable side-chain protecting group and well-established purification techniques allows for the reliable incorporation of this compound into peptide chains in a solution-phase setting, making it a viable, albeit classical, tool for the synthesis of complex peptides.

Advanced Synthetic Methodologies and Strategic Applications

Synthesis of Disulfide-Rich Peptides

Disulfide-rich peptides represent a diverse class of bioactive molecules with significant therapeutic potential. nih.gov The precise formation of multiple disulfide bonds is a formidable challenge in peptide synthesis, requiring careful strategic planning and the use of orthogonal protecting groups. nih.govrsc.org

The S-benzyl group of Fmoc-S-benzyl-L-cysteine plays a crucial role in strategies for regioselective disulfide bond formation. While not as labile as some other thiol protecting groups, its stability allows it to be retained while other, more labile groups are removed and their corresponding cysteines are oxidized to form the initial disulfide bonds. This step-wise approach is central to ensuring the correct connectivity in peptides with multiple disulfide bridges. rsc.org

The S-benzyl group is typically removed under strong acid conditions, often with scavengers to prevent side reactions. This characteristic places it within a specific class of protecting groups that can be used in combination with others that are cleaved under different conditions, such as the acid-labile trityl (Trt) group or the acetamidomethyl (Acm) group, which is removed by iodine or other mild oxidants. rsc.orgnih.govresearchgate.net By strategically placing cysteines protected with different groups along the peptide chain, chemists can dictate the sequence of disulfide bond formation. rsc.orgucl.ac.uk

For instance, a peptide could be synthesized with two cysteines protected by the Trt group and two by the S-benzyl group. The Trt groups can be selectively removed first, allowing for the formation of the first disulfide bond. Subsequently, the S-benzyl groups are cleaved to form the second disulfide bridge, thus achieving regioselective control.

The concept of orthogonality is paramount in the synthesis of complex disulfide-rich peptides. rsc.orgucl.ac.uk An orthogonal protecting group strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. rsc.orgucl.ac.uk This allows for the sequential and controlled formation of disulfide bonds. rsc.orgucl.ac.uk

This compound is a valuable component in such strategies. It can be used in combination with a variety of other cysteine protecting groups to achieve the desired disulfide connectivity. A common strategy involves a combination of acid-labile, oxidation-labile, and reduction-labile protecting groups.

Protecting GroupTypical Deprotection ConditionOrthogonality Class
Trityl (Trt) Mild acid (e.g., TFA/TIS)Acid-labile
Acetamidomethyl (Acm) Iodine, Silver (I)Oxidation-labile
tert-Butyl (tBu) Strong acid (e.g., HF)Acid-labile
tert-Butylthio (StBu) Reducing agents (e.g., DTT, TCEP)Reduction-labile
S-benzyl (Bzl) Strong acid (e.g., HF, TFMSA/TFA)Acid-labile (strong)

By employing a combination of these protecting groups, including the S-benzyl group, researchers can synthesize peptides with multiple, correctly paired disulfide bonds. For example, a three-disulfide-containing peptide could be synthesized using Cys(Trt), Cys(Acm), and Cys(Bzl) derivatives. The first disulfide bond is formed by removing the Trt groups and oxidizing the resulting free thiols. The second is formed by removing the Acm groups with iodine. Finally, the S-benzyl groups are removed under strong acid conditions to form the third and final disulfide bond. rsc.orgresearchgate.net

Regioselective Disulfide Bond Formation Utilizing S-Benzyl Protection

Native Chemical Ligation (NCL) and Related Bioconjugation Techniques

Native Chemical Ligation (NCL) is a powerful technology for the synthesis of large peptides and proteins. rsc.orgresearchgate.net It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. rsc.orgresearchgate.net This reaction forms a native amide bond at the ligation site. rsc.org this compound is a key building block in the solid-phase synthesis of the peptide fragments required for NCL. chemimpex.com

The synthesis of peptide thioesters, a key component for NCL, can be challenging, particularly when using Fmoc-based solid-phase peptide synthesis (SPPS) due to the instability of the thioester linkage to the basic conditions used for Fmoc deprotection. rsc.org To overcome this, various strategies have been developed to generate peptide thioesters from more stable precursors. rsc.orgwebsiteonline.cn

This compound can be incorporated into these precursor sequences. While the S-benzyl group itself is not directly involved in the thioester formation, its stability is crucial for maintaining the integrity of the cysteine residue during the synthesis of the precursor peptide. In some advanced methods, a C-terminal N-acyl-N-(2-hydroxybenzyl)cysteine moiety can undergo an intein-like intramolecular N-to-S acyl shift to generate the required thioester in situ under NCL conditions. rsc.org The synthesis of these "crypto-thioesters" relies on the robust nature of the S-benzyl protecting group on other cysteine residues within the peptide sequence.

The synthesis of peptides with a C-terminal cysteine can be problematic, often leading to racemization at the C-terminal amino acid. rsc.org The use of this compound in conjunction with specific resins and coupling strategies is employed to minimize this side reaction. The stability of the S-benzyl group helps to protect the cysteine thiol throughout the synthesis, preventing side reactions that can be promoted by the free thiol. rsc.org

For NCL, the N-terminal peptide fragment must possess an N-terminal cysteine. researchgate.net this compound is used in the SPPS of this fragment. Following the completion of the peptide chain assembly, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin. The S-benzyl group is then removed to expose the free thiol of the N-terminal cysteine, making the peptide ready for ligation.

Convergent protein synthesis involves the assembly of a large protein from several smaller, synthetically accessible peptide fragments. nih.gov NCL is the cornerstone of this approach. rsc.org By synthesizing multiple peptide fragments, some with C-terminal thioesters and others with N-terminal cysteines, entire proteins can be constructed.

This compound is instrumental in the synthesis of these fragments. Its use allows for the incorporation of protected cysteine residues at any desired position within the peptide fragments. These protected cysteines can be deprotected after ligation to form native disulfide bonds in the final protein. Furthermore, in multi-ligation strategies, the N-terminal cysteine of an internal peptide fragment can be temporarily masked with an Fmoc group, which is stable to the conditions used to generate the peptide thioester. nih.gov This Fmoc group is then removed in a separate step to allow for the subsequent ligation reaction. nih.gov This approach enables the sequential and controlled assembly of multiple peptide fragments to generate a full-length protein. nih.gov

Synthesis of C-Terminal Cysteine Peptides for NCL

Protein Modification and Engineering

This compound is a crucial building block in the advanced fields of protein modification and engineering. chemimpex.com Its utility stems from the unique properties of the cysteine residue, which, once incorporated into a peptide chain, provides a reactive thiol handle for a variety of chemical transformations. rsc.org The S-benzyl protecting group offers stability during the iterative process of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions of the thiol group. chemimpex.comnetascientific.com This protection is integral for the successful synthesis of complex peptides intended for engineering applications. chemimpex.comnetascientific.com The Fmoc group, labile to basic conditions, allows for the stepwise assembly of the peptide chain in the widely used Fmoc/tBu orthogonal protection strategy. rsc.orgpeptide.com This combination of protecting groups enables researchers to precisely install cysteine residues at specific locations within a peptide sequence, which is the foundation for sophisticated protein engineering and modification techniques. chemimpex.comrsc.orgchemimpex.com These applications are critical in biotechnology and research for studying protein function and improving stability. chemimpex.comchemimpex.com

The thiol side chain of cysteine is a favored target for site-specific modification of proteins, a process known as bioconjugation. rsc.org This preference is due to the high nucleophilicity of the thiol group at or near neutral pH and the relatively low natural abundance of cysteine in proteins, which minimizes off-target modifications. rsc.org this compound is instrumental in this context, as it allows for the precise incorporation of a cysteine residue at any desired position in a synthetic peptide sequence. chemimpex.comnetascientific.com Once the full peptide is synthesized and the S-benzyl group is removed to liberate the free thiol, this specific site becomes available for conjugation with various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs. chemimpex.comnetascientific.comchemimpex.comacs.org

This strategy is fundamental in chemical biology for creating probes to study biological systems and in medicine for developing advanced therapeutics. rsc.orgacs.org For instance, the attachment of imaging agents to biomolecules through cysteine conjugation can enhance their specificity and efficacy for diagnostic purposes. chemimpex.comnetascientific.com Similarly, conjugating drugs to targeting peptides or proteins can create antibody-drug conjugates (ADCs) or other targeted delivery systems. rsc.orgresearchgate.net The reliability of using this compound in SPPS ensures that the reactive cysteine handle is correctly placed, which is a prerequisite for successful and specific bioconjugation. chemimpex.comnetascientific.comnih.gov

Table 1: Key Aspects of Cysteine-Mediated Bioconjugation

FeatureDescriptionRelevance of this compound
Site-Specificity Modification occurs at a predetermined location in the protein sequence. rsc.orgEnables precise placement of the cysteine residue during peptide synthesis for subsequent conjugation. chemimpex.com
Nucleophilic Thiol The cysteine thiol side chain is a strong nucleophile, facilitating reaction with electrophilic labels. rsc.orgThe S-benzyl group protects the thiol during synthesis until it is needed for conjugation. researchgate.net
Low Abundance Cysteine is one of the least common amino acids, reducing the chance of non-specific labeling. rsc.orgAllows for the introduction of a unique reactive site into a peptide or protein. chemimpex.com
Versatility The thiol group can react with a wide range of chemical moieties (e.g., maleimides, haloacetates, isothiocyanates). nih.govProvides a versatile platform for attaching diverse functional molecules like fluorophores or drugs. chemimpex.comnetascientific.com

The use of this compound is a primary method for introducing sulfur-containing functionalities into peptides and proteins. chemimpex.comnetascientific.comchemimpex.com The sulfur atom in cysteine is critical for both structural and functional roles in biomolecules. researchgate.net Structurally, the most significant role is the formation of disulfide bonds, which are covalent linkages between two cysteine residues. rsc.org These bonds are vital for defining and stabilizing the three-dimensional structures of many peptides and proteins. chemimpex.comrsc.orgnetascientific.com By incorporating this compound into a peptide sequence, synthetic chemists can later deprotect the thiol groups and induce the formation of specific disulfide bridges, thereby controlling the final conformation of the molecule. chemimpex.comnetascientific.com

Beyond structural stabilization, the incorporated sulfur functionality serves as a reactive center. rsc.org The benzyl (B1604629) group provides robust protection for the sulfur during synthesis, which can be cleaved under specific conditions to yield a free sulfhydryl group. peptide.comresearchgate.net This allows for the creation of biomolecules with tailored properties, where the sulfur can enhance material characteristics or act as a key component in bioactive molecules, such as enzyme inhibitors. chemimpex.comnetascientific.com

This compound plays a significant role in the development of targeted drug delivery systems. chemimpex.comnetascientific.com These systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. chemimpex.com The strategy often involves conjugating a potent drug to a targeting moiety, like a peptide that specifically binds to receptors on cancer cells. chemimpex.com

The precise placement of a reactive handle for drug attachment is critical, and this is where this compound is invaluable. chemimpex.comnetascientific.com It allows for the incorporation of a cysteine residue at a specific, non-critical site within the targeting peptide during its synthesis. chemimpex.com After the peptide is synthesized and purified, the S-benzyl group is removed, and the resulting free thiol is used to attach a drug molecule. chemimpex.comnetascientific.comchemimpex.com This approach leverages the principles of bioconjugation to create highly specific and potent therapeutic constructs. chemimpex.comnetascientific.com The stability afforded by the S-benzyl protecting group during synthesis ensures the integrity of the peptide backbone, leading to higher yields and purity of the final targeted drug delivery system. chemimpex.comnetascientific.comchemimpex.com

The design and synthesis of peptide-based therapeutics is a rapidly growing area of pharmaceutical research, and this compound is a key building block in this endeavor. chemimpex.comnih.gov Peptides can act as highly specific and potent modulators of biological pathways, making them attractive candidates for treating a range of diseases, including cancer and infectious diseases. chemimpex.comnetascientific.com Cysteine residues are often incorporated into therapeutic peptides to confer specific structural or functional properties. chemimpex.com

The S-benzyl protecting group is particularly well-suited for the synthesis of these peptides because of its stability during Fmoc-based SPPS and the specific conditions required for its removal. peptide.compeptide.com This allows for the creation of complex peptides, including those with multiple disulfide bonds that mimic the structure of natural proteins or those designed as inhibitors targeting specific enzymes. chemimpex.comnetascientific.com The ability to form disulfide bonds is especially valuable for creating cyclic peptides, which often show improved stability and bioactivity compared to their linear counterparts. chemimpex.comchemimpex.com Researchers in medicinal chemistry frequently utilize this compound to synthesize novel peptide inhibitors and modulators for drug discovery programs. chemimpex.comnetascientific.com

Development of Targeted Drug Delivery Systems

Synthesis of Cyclic Peptides and Peptide Mimetics

This compound is a cornerstone in the synthesis of cyclic peptides and their mimetics. chemimpex.com Cyclization is a key strategy to improve the therapeutic potential of peptides by enhancing their proteolytic stability, receptor binding affinity, and bioavailability. iris-biotech.deuniupo.it The incorporation of cysteine residues using Fmoc-Cys(Bzl)-OH provides a direct pathway to cyclization through the formation of disulfide bridges. chemimpex.comnetascientific.com After the linear peptide chain is assembled via SPPS, the S-benzyl groups are cleaved, and subsequent oxidation of the resulting free thiols on two cysteine residues forms a covalent disulfide bond, closing the loop. chemimpex.comresearchgate.net This method is widely used to create structures that mimic natural cyclic proteins and peptides. chemimpex.comnetascientific.com

Creating conformationally constrained peptide architectures is a primary goal in peptide chemistry to lock a peptide into its biologically active shape. uniupo.ityonsei.ac.kr Cyclization is one of the most effective methods to achieve this conformational rigidity. iris-biotech.deuniupo.it By reducing the flexibility of the peptide backbone, cyclization can pre-organize the peptide for optimal interaction with its biological target, leading to enhanced binding affinity and selectivity. iris-biotech.de

This compound is instrumental in building these constrained structures. chemimpex.com Beyond disulfide bridging, the cysteine thiol group, introduced via Fmoc-Cys(Bzl)-OH, can be used to form other types of cyclic structures. nih.gov For example, thioether-stapled peptides can be synthesized by reacting two cysteine thiols with a bifunctional alkylating agent. nih.gov This approach allows for the creation of macrocycles with varying linker lengths and rigidities, providing a powerful tool to fine-tune the peptide's conformation. nih.gov The synthesis of these complex architectures relies on the robust and predictable chemistry of protected cysteine derivatives like this compound during the initial solid-phase synthesis of the linear precursor. chemimpex.comyonsei.ac.kr

Table 2: Cyclization Strategies Involving Cysteine

Cyclization MethodDescriptionRole of this compound
Disulfide Bridging Oxidation of two cysteine thiols to form a covalent S-S bond. nih.govProvides the precursor cysteine residues with stable S-benzyl protection during synthesis. chemimpex.comnetascientific.com
Thioether Stapling Reaction of two cysteine thiols with a bifunctional electrophile (e.g., dibromoalkane) to form two C-S bonds. nih.govEnables the precise placement of the cysteine residues that will be cross-linked. yonsei.ac.krnih.gov
Native Chemical Ligation (NCL) Reaction between a C-terminal peptide thioester and an N-terminal cysteine to form a native peptide bond. peptide.comnih.govAlthough NCL requires an N-terminal cysteine, Fmoc-Cys(Bzl)-OH is used to build the peptide thioester fragment. peptide.comnih.gov
Thiol-Michael Addition Addition of a cysteine thiol to a Michael acceptor (e.g., maleimide) incorporated elsewhere in the peptide. nih.govUsed to incorporate the nucleophilic cysteine residue at the desired position for the intramolecular reaction. nih.gov

Application in Chemical Biology Research

The unique structural characteristics of this compound make it a valuable building block in chemical biology, a field that employs chemical techniques to study and manipulate biological systems. Its incorporation into peptides allows for the creation of sophisticated tools to investigate complex cellular processes and to develop novel diagnostic agents. The benzyl protecting group on the sulfur atom of cysteine provides stability during solid-phase peptide synthesis (SPPS), ensuring the integrity of the thiol group until its specific deprotection or modification is required. chemimpex.comnetascientific.com This enables the precise construction of peptides designed to interact with specific biological targets.

Peptides modified with S-benzyl-L-cysteine serve as powerful probes for dissecting cellular mechanisms, particularly in disease states. By incorporating this amino acid, researchers can design peptides that mimic or inhibit protein-protein interactions, modulate enzyme activity, or interfere with signaling pathways. chemimpex.comnetascientific.com The stability conferred by the S-benzyl group allows these peptides to function effectively in complex biological environments.

A prominent example is the development of synthetic peptide inhibitors targeting the Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1). nih.govgoogle.com VEGFR-1 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and pathological conditions like cancer and age-related macular degeneration (AMD). nih.govmdpi.com Researchers have synthesized a tetrameric tripeptide, named iVR1, which includes S-benzyl-L-cysteine in its structure. nih.govgoogle.com This peptide acts as a potent antagonist of VEGFR-1, blocking the binding of its natural ligands (VEGF-A, VEGF-B, and PlGF) and thereby inhibiting the downstream signaling that leads to angiogenesis. nih.govgoogle.com The use of unnatural amino acids, including S-benzyl-L-cysteine and L-cyclohexylalanine (Cha), provides the peptide with high resistance to enzymatic degradation. nih.gov The iVR1 peptide has been used to probe the mechanisms of pathological choroidal neovascularization, demonstrating significant inhibitory effects in preclinical models. nih.govgoogle.com

Another application involves the synthesis of cyclic dipeptides containing S-benzyl-L-cysteine. One such peptide, cyclo-(Leu-S-Bzl-Cys), has been shown to self-assemble into a stable hydrogel under physiological conditions. nih.govwiley.com This hydrogel can encapsulate anticancer drugs, such as 5-fluorouracil, providing a system for sustained release. nih.govwiley.com This approach allows for detailed studies into the effects of controlled drug exposure on cancer cell lines, probing mechanisms of cytotoxicity and drug resistance. The peptide hydrogel itself showed minimal cytotoxicity, highlighting its utility as a delivery vehicle for investigating cellular responses to therapeutics. nih.govwiley.com

Furthermore, conjugates of S-benzyl-L-cysteine with other bioactive molecules have been created to probe viral infection mechanisms. For instance, new conjugates of glycyrrhizic acid (GA) with S-benzyl-L-cysteine have been synthesized and evaluated for their anti-HIV activity. nih.gov One such conjugate demonstrated superior ability to inhibit the HIV-1 virus in cell culture compared to GA alone, providing a chemical tool to explore new avenues for antiviral intervention. nih.gov

Table 1: Research Findings on VEGFR-1 Inhibitory Peptide (iVR1)

Peptide NameSequence/StructureCellular TargetMechanism ProbedKey Finding (IC₅₀)Reference
iVR1[D-Glu-L-Cys(Bzl)-L-Cha]₄-Lys₂-Lys-GlyVEGFR-1Pathological Angiogenesis~10 µM (for VEGF-A/VEGF-B/PlGF binding) nih.govgoogle.com
iVR1-AcAcetate salt of iVR1VEGFR-1Pathological Angiogenesis1.94 µM (for VEGF-A binding) nih.gov
iVR1-CysiVR1 with C-terminal CysteineVEGFR-1Pathological Angiogenesis<1 µM (for PlGF binding) googleapis.com

The synthesis of peptides using this compound is a key strategy in the development of targeted diagnostic tools. netascientific.com Peptides are excellent candidates for diagnostic probes due to their small size, high target specificity, and favorable pharmacokinetics. nih.gov The incorporation of S-benzyl-L-cysteine provides a stable and synthetically versatile scaffold. While the benzyl group protects the thiol during synthesis, the cysteine residue itself can be a site for the specific attachment of imaging agents, such as fluorescent dyes or chelators for radioisotopes, through bioconjugation techniques. chemimpex.comnetascientific.comnih.gov

The development of peptide-based probes often targets cell surface receptors that are overexpressed in diseases like cancer. nih.govnih.gov For example, receptors such as HER2, MUC1, and integrins are well-established targets for tumor imaging. nih.govmdpi.comiiarjournals.org Peptides that bind to these receptors can be synthesized using Fmoc chemistry, incorporating building blocks like this compound. After synthesis and purification, these targeting peptides can be conjugated to an imaging moiety to create a complete diagnostic probe. This probe can then be administered to visualize the location and extent of the disease non-invasively, for example, via Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). mdpi.com

The strategy relies on a modular design where the peptide provides specificity, and an attached reporter molecule provides the signal. The stability of the S-benzyl-L-cysteine residue within the peptide backbone is crucial for maintaining the peptide's conformation and, consequently, its binding affinity to the target receptor. chemimpex.com Although the benzyl group would typically be removed to free the thiol for conjugation, its presence during synthesis ensures the peptide is correctly assembled. The resulting peptide, containing a free or modifiable cysteine, can then be specifically labeled. nih.gov For instance, a peptide targeting a tumor-associated receptor like VEGFR-1 could be synthesized using this compound and subsequently labeled with a radionuclide like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) for PET imaging. mdpi.com

Table 2: Design Principles for S-Benzyl-L-Cysteine-Based Diagnostic Probes

ComponentFunctionExample Material/StrategyRelevance of S-Benzyl-L-CysteineReference
Targeting MoietyProvides specificity by binding to a disease-associated biomarker (e.g., a receptor).RGD peptides (targeting integrins), HER2-binding peptides, iVR1 (targeting VEGFR-1).Used as a stable building block (this compound) in the solid-phase synthesis of the targeting peptide. nih.govnih.govmdpi.com
Conjugation SiteA specific functional group for attaching the imaging agent.The thiol group of a cysteine residue after deprotection.The S-benzyl group protects the thiol during synthesis, allowing for its selective exposure for conjugation later. chemimpex.comnih.gov
Imaging AgentGenerates a detectable signal for imaging modalities.Fluorophores (e.g., Cy5), Radionuclides for PET/SPECT (e.g., ¹⁸F, ⁶⁸Ga, ⁹⁹ᵐTc) complexed by a chelator.The peptide scaffold positions the imaging agent at the site of the biological target. nih.govnih.govnih.gov
Linker (Optional)Provides spatial separation between the targeting moiety and the imaging agent to preserve the function of both.Polyethylene (B3416737) glycol (PEG), aminocaproic acid.The linker can be attached to the peptide backbone or a side chain, including the cysteine residue. nih.gov

Challenges, Optimization, and Innovations in Utilizing Fmoc S Benzyl L Cysteine

Side Reactions Associated with Fmoc-Cys(Bzl)-OH in SPPS

The chemical nature of the cysteine residue, even when the thiol group is protected by a benzyl (B1604629) group, makes it susceptible to several side reactions during the iterative cycles of deprotection and coupling inherent to Fmoc-based SPPS.

A significant challenge in peptide synthesis is preserving the stereochemical integrity of the constituent amino acids. rsc.org Cysteine, along with histidine, is particularly prone to racemization at its α-carbon during synthesis. peptide.comnih.gov This loss of chirality is especially problematic when cysteine is located at the C-terminus of a peptide. rsc.org The racemization of cysteine derivatives generally proceeds via enolization, where the abstraction of the α-proton leads to a stabilized carbanion, a pathway that is more facile for cysteine compared to the oxazolone (B7731731) formation mechanism common for most other amino acids. nih.gov

The choice of coupling reagents and the reaction conditions play a pivotal role in the extent of cysteine racemization. Base-mediated activation methods, particularly those employing phosphonium (B103445) (like PyBOP) or uronium (like HBTU, HATU, HCTU) reagents in the presence of tertiary amines like diisopropylethylamine (DIEA), are known to promote considerable racemization. nih.govchempep.comwiley.com The basic conditions facilitate the abstraction of the acidic α-proton of the activated cysteine ester. wiley.com

Studies have shown that the degree of racemization is influenced by the base used. For instance, N,N-diisopropylethylamine (DIEA) can induce racemization when coupling Fmoc-Cys(Trt)-OH. chempep.com The use of more hindered amines, such as collidine (2,4,6-trimethylpyridine), has been shown to minimize the formation of the D-cysteine epimer. nih.govresearchgate.net

The reaction temperature also has a significant impact, especially in microwave-assisted SPPS. Lowering the coupling temperature from 80°C to 50°C has been demonstrated to limit the racemization of cysteine. nih.gov The level of racemization for S-trityl protected cysteine was found to be significantly higher at elevated temperatures, increasing from 8.0% in conventional SPPS to 26.6% at 80°C with microwave heating. wiley.com

The S-benzyl protecting group itself is associated with a notable level of racemization under basic coupling conditions. A comparative study of different S-protecting groups, using HCTU/6-Cl-HOBt/DIPEA activation, revealed the following racemization levels:

Table 1: Comparison of Racemization Levels for Different Fmoc-Cys(PG)-OH Derivatives wiley.comresearchgate.net
S-Protecting Group (PG)Racemization (%) in Conventional SPPS
Trityl (Trt)8.0
Benzyl (Bzl)5.3
Diphenylmethyl (Dpm)1.2
4,4′-dimethoxydiphenylmethyl (Ddm)0.8
4-methoxybenzyloxymethyl (MBom)0.4

Given the propensity of Fmoc-Cys(Bzl)-OH to racemize, several strategies have been developed to maintain its chiral purity during peptide synthesis.

Choice of Coupling Method: Using carbodiimide (B86325) activation methods, such as those involving N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can effectively avoid the high levels of racemization seen with phosphonium or uronium reagents. chempep.comwiley.com Additives like HOBt and its aza-analogue, HOAt, are known to suppress racemization by favoring the formation of less reactive esters that minimize the window for enolization. chempep.com

Use of Weaker/Hindered Bases: Replacing common bases like DIEA with sterically hindered or weaker bases is a key strategy. researchgate.net Using collidine or N-methylmorpholine (NMM) can significantly suppress racemization. nih.govresearchgate.net

Alternative Protecting Groups: While this article focuses on the S-benzyl group, it's important to note that a primary strategy for minimizing racemization involves using alternative S-protecting groups. Electron-donating groups on the benzyl ring or bulkier groups like diphenylmethyl (Dpm), 4,4′-dimethoxydiphenylmethyl (Ddm), and 4-methoxybenzyloxymethyl (MBom) have been shown to significantly reduce racemization compared to both benzyl and the standard trityl (Trt) group. nih.govwiley.comresearchgate.net The tetrahydropyranyl (Thp) protecting group has also been shown to result in extremely low racemization levels. scite.ai

Optimized Conditions: For microwave-assisted synthesis, performing the coupling of cysteine at a lower temperature (e.g., 50°C) or conventionally at room temperature while the rest of the peptide is synthesized using microwave protocols can be an effective approach. nih.gov

A notorious side reaction, particularly when a cysteine residue is at the C-terminus of a peptide, is the formation of a 3-(1-piperidinyl)alanine derivative. rsc.orgpeptide.comchempep.comscite.ai This side reaction occurs during the Fmoc-deprotection steps which utilize piperidine (B6355638). chempep.comscite.ai

The mechanism for this byproduct formation involves a two-step process. First, a base-catalyzed β-elimination of the protected sulfhydryl group (the benzylthio group in the case of Fmoc-Cys(Bzl)-OH) from the C-terminal cysteine occurs. peptide.comchempep.comiris-biotech.de This elimination reaction generates a highly reactive dehydroalanine (B155165) intermediate. peptide.comscite.ai Subsequently, the piperidine present in the deprotection solution acts as a nucleophile and adds to the dehydroalanine via a Michael addition reaction, yielding the final 3-(1-piperidinyl)alanine byproduct. peptide.comscite.aiiris-biotech.de This results in a mass shift of +51 Da in the final peptide, which can be confirmed by mass spectrometry. peptide.com

Several strategies can be employed to mitigate or prevent this side reaction:

Use of Bulky Protecting Groups: Employing sterically bulky thiol protecting groups, such as the trityl (Trt) group, can minimize but not completely eliminate the formation of the piperidinyl-alanine adduct. peptide.comchempep.comiris-biotech.de

Alternative Cys Protection: The tetrahydropyranyl (Thp) protecting group has been reported to decrease β-elimination and subsequent piperidine addition. scite.ai

Alternative Bases for Fmoc Deprotection: Studies have shown that replacing the standard 20% piperidine in DMF with a solution of 30% 4-methylpiperidine (B120128) in DMF containing 0.5 M OxymaPure can effectively minimize both piperidinyl-alanine formation and racemization. csic.es Other bases like cyclohexylamine, morpholine, and piperazine (B1678402) have also been shown to suppress the β-elimination step. researchgate.net

Side-Chain Anchoring: Anchoring the cysteine residue to the resin via its side chain, rather than through the C-terminal carboxyl group, circumvents the side reactions associated with C-terminal cysteine, including piperidinyl-alanine formation. scite.ai

The thiol group of cysteine, even when protected, remains a reactive center susceptible to other side reactions like alkylation and oxidation. rsc.orgucl.ac.uk Protection of the thiol is critical to avoid these undesired outcomes during standard peptide synthesis. rsc.org

Alkylation: A notable alkylation side reaction can occur during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. researchgate.netnih.gov This is particularly prevalent when using Wang resin, as the acidic decomposition of the 4-hydroxybenzyl alcohol linker can generate a reactive p-hydroxybenzyl cation. researchgate.netnih.gov This cation can then alkylate the nucleophilic sulfur atom of the deprotected cysteine, leading to an S-(p-hydroxybenzyl)-cysteine adduct. researchgate.net The tendency for this side reaction is highest when the cysteine residue is located at the C-terminus of the peptide sequence. researchgate.net

Oxidation: The thioether of the S-benzyl protected cysteine side chain, like that of methionine, can be susceptible to oxidation, potentially forming a sulfoxide. rsc.orgpeptide.com While the benzyl group offers considerable protection, oxidative conditions during synthesis or workup can lead to this byproduct. The protection of cysteine is paramount to prevent not only alkylation but also undesired oxidation and the spontaneous formation of intermolecular disulfides in the presence of air. acs.org

Influence of Coupling Reagents and Conditions

Formation of 3-(1-piperidinyl)alanine By-products

Optimization of Deprotection and Cleavage Conditions

The final step of SPPS, which involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, is critical for obtaining the desired peptide in high purity. The conditions for this step must be carefully optimized, especially for peptides containing sensitive residues like cysteine.

During TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups (e.g., tert-butyl) and the resin linker. These cations can react with nucleophilic amino acid side chains, such as the thiol group of cysteine, leading to unwanted modifications. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations.

Commonly used scavengers include:

Triisopropylsilane (TIS): TIS is a very effective scavenger for trityl cations and also helps to reduce the acid-catalyzed oxidation of tryptophan. It is a key component in many standard cleavage cocktails.

1,2-Ethanedithiol (EDT): EDT is a potent scavenger for tert-butyl cations and assists in the removal of the trityl protecting group from cysteine. However, it can lead to the modification of tryptophan residues upon prolonged exposure.

Thioanisole: This scavenger can accelerate the removal of arginine protecting groups like Pmc or Pbf, but it may also cause partial deprotection of other cysteine protecting groups.

Water: Typically added in small percentages (2.5-5%) to the cleavage cocktail to aid in the hydrolysis of ester linkages and to suppress some side reactions.

1,4-Benzenedimethanethiol (1,4-BDMT): Recent studies have identified 1,4-BDMT as a superior scavenger that can provide peptides in higher quality compared to standard aliphatic thiols like EDT, particularly in minimizing certain impurities. researchgate.net

The choice and combination of scavengers are crucial and depend on the amino acid composition of the peptide. thermofisher.com For peptides containing S-benzyl-L-cysteine, a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often sufficient, but the presence of other sensitive residues may require a more complex mixture.

Comparative Analysis with Alternative Cysteine Protecting Groups

The S-benzyl group is a classical protecting group for cysteine, but numerous alternatives have been developed, each with its own stability profile and applications. The choice of protecting group is a critical strategic decision in peptide synthesis, especially when multiple disulfide bonds need to be formed regioselectively. rsc.org

The utility of a cysteine protecting group is defined by its stability under the conditions of peptide chain assembly and its lability under specific deprotection conditions. The S-benzyl group is known for its high stability, requiring strong acid conditions like liquid hydrogen fluoride (B91410) (HF) for removal, which is characteristic of the Boc/Bzl SPPS strategy. bachem.com In the context of the milder Fmoc/tBu strategy, other protecting groups with varying acid labilities are more commonly employed.

A comparative overview of commonly used cysteine protecting groups is presented below:

Protecting GroupAbbreviationCleavage ConditionsStability/OrthogonalityKey Features
Benzyl BzlStrong acid (e.g., HF, TFMSA); Not readily cleaved by standard TFA cocktails. researchgate.netStable to TFA and piperidine. Used in Boc-SPPS. bachem.comHigh stability. Requires harsh cleavage conditions.
Trityl TrtMild acid (e.g., 1-5% TFA), TFA/TIS. rsc.orgLabile to standard TFA cleavage. Orthogonal to Acm, StBu. rsc.orgHighly acid-labile. Bulky group can reduce C-terminal side reactions.
Acetamidomethyl AcmMercury(II) or Silver(I) salts, Iodine (oxidative cleavage). bachem.comStable to TFA and piperidine. bachem.com Orthogonal to acid-labile groups.Allows for peptide purification before disulfide bond formation.
4-Methoxybenzyl MobAcid (TFA), but more labile than Bzl. researchgate.netnih.govLess stable than Bzl, more stable than Trt. Lability in TFA/TIS is high. nih.govCleavage results in a resonance-stabilized benzylic cation. nih.gov
Diphenylmethyl DpmStronger TFA conditions than Trt; stable to dilute TFA. researchgate.netnih.govOrthogonal to highly acid-labile groups like Mmt or Trt. researchgate.netFills the gap between highly acid-labile (Trt) and acid-stable (Meb) groups. researchgate.net

Stability and Lability Profiles:

S-Benzyl (Bzl): This group is very stable to the acidic conditions used for removing t-butyl-based protecting groups, making it unsuitable for routine use in Fmoc-SPPS where final cleavage is performed with TFA. Its removal requires very strong acids. bachem.com

Trityl (Trt): The Trt group is highly sensitive to acid and is readily cleaved by standard TFA cocktails used at the end of Fmoc-SPPS. rsc.org Its lability makes it a popular choice for synthesizing peptides with free thiol groups. The bulky nature of the Trt group can also sterically hinder base-catalyzed side reactions at the C-terminus.

Acetamidomethyl (Acm): The Acm group is stable to the TFA cleavage conditions used in both Fmoc and Boc strategies. bachem.comnih.gov This stability allows for the isolation and purification of the Acm-protected peptide, with the disulfide bond being formed in a subsequent, separate step via oxidative cleavage (e.g., with iodine). bachem.com This makes Acm orthogonal to acid-labile groups like Trt and tBu.

4-Methoxybenzyl (Mob): The Mob group is more acid-labile than the unsubstituted benzyl group due to the electron-donating effect of the methoxy (B1213986) substituent, which stabilizes the resulting carbocation upon cleavage. researchgate.netnih.gov It is significantly more labile than Acm in the presence of TFA and a scavenger like TIS. nih.gov

Advantages and Limitations of S-Benzyl in Specific Synthetic Scenarios

The S-benzyl protecting group for the thiol side chain of cysteine has been a long-standing tool in peptide chemistry. Its utility, however, is highly dependent on the specific synthetic context, presenting both distinct advantages and notable limitations.

Advantages:

The primary advantage of the S-benzyl group lies in its stability. It is robust and withstands the repetitive basic conditions required for Fmoc group removal during solid-phase peptide synthesis (SPPS). wikipedia.org It is also stable to the moderate acid treatments, like those using trifluoroacetic acid (TFA), that are often employed to cleave other side-chain protecting groups or the peptide from the resin in some strategies. peptide.com This stability prevents premature deprotection and subsequent side reactions of the highly reactive thiol group, such as oxidation or undesired alkylation. rsc.org

In the context of Boc/Bzl synthesis strategies, the S-benzyl group is a natural fit, as it is removed simultaneously with other benzyl-based side-chain protecting groups during the final, harsh acid cleavage step, typically with hydrogen fluoride (HF). wikipedia.orgpeptide.com

Limitations:

The main limitation of the S-benzyl group is the harsh condition required for its removal—typically strong acids like anhydrous HF or boiling TFA. mdpi.com These conditions can lead to the degradation of sensitive peptide sequences. The development of Fmoc/tBu chemistry, which relies on milder final cleavage conditions (e.g., 95% TFA), has made the use of S-benzyl less common as it is not readily cleaved under these milder protocols. wikipedia.orgnih.gov

Furthermore, the S-benzyl group is not considered "orthogonal" in most modern Fmoc-based strategies. Orthogonal protecting groups can be selectively removed in any order without affecting other protecting groups. iris-biotech.de Since S-benzyl requires harsh acidolysis for cleavage, it cannot be removed selectively in the presence of other acid-labile groups like tert-butyl (tBu) or trityl (Trt), limiting its application in the regioselective synthesis of complex peptides with multiple disulfide bonds. rsc.orgmdpi.com For such syntheses, a combination of truly orthogonal protecting groups like acetamidomethyl (Acm), trityl (Trt), and 4-methoxytrityl (Mmt) is preferred, as they can be removed under specific, non-overlapping conditions. sigmaaldrich.comresearchgate.net

Table 1: Comparison of Cysteine Protecting Groups

Protecting GroupAbbreviationCommon Cleavage ConditionsOrthogonality in Fmoc-SPPSKey AdvantageKey Limitation
BenzylBzlStrong acid (e.g., HF, boiling TFA) mdpi.comNoHigh stability during synthesisRequires harsh cleavage conditions
TritylTrtMild acid (e.g., TFA), removed during standard cleavage sigmaaldrich.comNo (cleaved with tBu groups)Cost-effective and easily removed with peptide from resin sigmaaldrich.comReversible cleavage can occur sigmaaldrich.com
AcetamidomethylAcmIodine, mercury(II) acetate, or silver salts mdpi.comsigmaaldrich.comYesStable to both acid and base, allowing for purification before disulfide formationRemoval often requires heavy metals rsc.org
tert-ButyltBuPhS(O)Ph/CH₃SiCl₃ in TFA mdpi.comYesStable under standard REDOX and TFA conditions mdpi.comRequires specific, multi-component cleavage reagents
4-MethoxybenzylMobStrong acid (HF or boiling TFA) mdpi.comNoHistorically used in Boc-SPPSLimited orthogonality in Fmoc strategies mdpi.com
4-MethoxytritylMmtVery mild acid (e.g., 1-3% TFA) sigmaaldrich.comYesAllows for selective on-resin deprotection and modification sigmaaldrich.comCan be too labile for some sequences

Future Directions and Emerging Research in Cysteine Chemistry for Peptide Synthesis

The unique reactivity of the cysteine thiol group continues to drive innovation in peptide science. rsc.org Emerging research focuses on overcoming existing challenges to synthesize increasingly complex and functional peptides for therapeutic and biotechnological applications. Key areas of development include the creation of more sophisticated orthogonal protection schemes, the implementation of strategies to boost purity and yield, and the expansion of cysteine's role in medicinal chemistry.

The synthesis of peptides with multiple, specific disulfide bonds, such as those found in conotoxins or insulin (B600854), is a significant challenge that relies heavily on orthogonal protecting groups. mdpi.comrsc.org While established groups like Acm, Trt, and Mmt form the basis of many strategies, research is ongoing to develop new groups with milder and more specific cleavage conditions, avoiding the use of toxic heavy metals or harsh acids. rsc.orgrsc.org

Recent innovations include:

Thiol-labile Protecting Groups: Groups based on scaffolds like pyridazinedione (PD) are being explored. rsc.org These can be removed under mild reducing conditions, offering a new dimension of orthogonality compatible with standard SPPS and native chemical ligation (NCL). rsc.org

Light-Sensitive Protecting Groups: The 1,2-nitrobenzyl (oNB) group is an example of a photolabile protecting group, allowing for deprotection with light. However, challenges with side reactions and sequence dependency remain. mdpi.com

Re-evaluation of Existing Groups: Researchers are finding new ways to use existing protecting groups. For instance, the S-tBu group has been identified as a new orthogonal building block for single-step disulfide assembly using N-chlorosuccinimide (NCS). researchgate.net Similarly, the 4,4′-bis(dimethylsulfinyl)benzhydryl (Msbh) group offers high stability and is removed under specific reductive conditions (NH₄I/DMS/TFA), adding another tool for complex syntheses. mdpi.com

The goal is to build a larger toolbox of protecting groups that can be removed in any desired order under gentle conditions, enabling the precise and efficient construction of intricate peptide architectures. rsc.orgresearchgate.net

Table 2: Examples of Orthogonal Cysteine Protecting Groups for Fmoc-SPPS

Protecting GroupCleavage ConditionOrthogonality Principle
Trityl (Trt)Standard TFA cleavage cocktail sigmaaldrich.comCleaved during final peptide release. Not orthogonal to other acid-labile groups (e.g., tBu).
Acetamidomethyl (Acm)Iodine or Silver Trifluoromethanesulfonate sigmaaldrich.comStable to acidolysis and basic Fmoc deprotection. mdpi.com
4-Methoxytrityl (Mmt)Dilute (1-3%) TFA in DCM sigmaaldrich.comLabile to very mild acid, allowing selective on-resin removal.
Diphenylmethyl (Dpm)95% TFA (more stable than Trt to dilute acid) sigmaaldrich.comCan be used with Mmt for regioselective disulfide formation. sigmaaldrich.com
Pyridazinedione (PD)Thiol-based reducing agents (e.g., DTT) rsc.orgCleavage under mild reducing conditions, orthogonal to acid/base labile groups.

Synthesizing complex peptides, especially long sequences or those prone to aggregation, often results in low purity and yield. biotage.commblintl.com Several strategies are employed to mitigate these issues:

Optimized Coupling and Deprotection: Increasing the concentration of amino acids and coupling reagents can drive reactions to completion. biotage.com For difficult couplings, such as those involving sterically hindered amino acids or following a proline residue, a "double coupling" step can be implemented to ensure complete incorporation and reduce deletion sequences. biotage.com Monitoring Fmoc deprotection is also crucial to avoid incomplete removal, which leads to deletions. gyrosproteintechnologies.com

Managing Aggregation: Hydrophobic peptides are prone to inter-chain aggregation, which hinders reaction kinetics. peptide.com Strategies to overcome this include the use of microwave-assisted synthesis to disrupt hydrogen bonding, the incorporation of solubilizing tags like polyethylene (B3416737) glycol (PEG), or the use of pseudoproline dipeptides to break up secondary structures. mblintl.compeptide.com

High-Quality Reagents and Purification: The purity of the final peptide is directly related to the quality of the starting materials. Using high-purity Fmoc-amino acids is essential to prevent the incorporation of impurities. mblintl.comnih.gov After synthesis, robust purification techniques, primarily high-performance liquid chromatography (HPLC), are necessary to isolate the target peptide from a complex mixture of byproducts. mblintl.com

Table 3: Optimization Strategies in Complex Peptide Synthesis

ChallengeStrategyRationale
Incomplete CouplingDouble coupling; Increased reagent concentration biotage.comDrives the bimolecular reaction forward, ensuring complete acylation of the N-terminal amine.
Peptide AggregationMicrowave heating; Use of pseudoproline dipeptides; Solubilizing tags (e.g., PEG) mblintl.compeptide.comDisrupts intermolecular hydrogen bonds and secondary structures that impede reagent access.
Deletion SequencesCapping unreacted amines (e.g., with acetic anhydride); Monitored deprotection gyrosproteintechnologies.commdpi.comPermanently blocks failed sequences from further elongation and ensures the N-terminus is free for the next coupling.
Side ReactionsUse of high-purity reagents; Optimized cleavage cocktails mblintl.comnih.govMinimizes the introduction and formation of impurities throughout the synthesis and final cleavage steps.
Low Overall Yield (Long Peptides)Convergent synthesis (Fragment condensation/NCL) mdpi.comImproves overall yield by coupling purified, shorter fragments, avoiding the cumulative yield loss of a long linear synthesis.

While the S-benzyl protecting group itself faces competition from more orthogonal alternatives, the core structure of Fmoc-Cys(Bzl)-OH remains a valuable building block, and the chemistry it enables is expanding. chemimpex.comnetascientific.com The ability to incorporate a protected cysteine residue is fundamental to many advanced applications in medicinal chemistry.

Peptide-Based Therapeutics: Cysteine residues are crucial for creating cyclic peptides by forming disulfide bridges. chemimpex.com Cyclization enhances peptide stability, metabolic resistance, and binding affinity, making it a key strategy in developing peptide drugs targeting diseases like cancer and infectious diseases. chemimpex.comnetascientific.com

Bioconjugation and Drug Delivery: The thiol group of cysteine is a prime target for bioconjugation. After deprotection of the S-benzyl group, the free thiol can be used to attach drugs, imaging agents, or polymers like PEG to a peptide. chemimpex.comnetascientific.com This is critical for creating targeted drug delivery systems and antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to an antibody via a cysteine residue. rsc.org

Protein Engineering and Structural Biology: Incorporating Fmoc-S-benzyl-L-cysteine allows for the site-specific introduction of cysteine into synthetic proteins or protein fragments. chemimpex.com These engineered cysteines can be used to study protein folding, probe protein-protein interactions by forming cross-links, or introduce labels for structural analysis.

Development of Biomaterials: The sulfur atom in cysteine can be leveraged to create novel biomaterials. Peptides containing cysteine can be cross-linked to form hydrogels or attached to surfaces to create biocompatible coatings for medical devices. chemimpex.comnetascientific.com

The continued use of this compound and its derivatives in these areas highlights the enduring importance of cysteine chemistry in advancing modern medicine and biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-S-benzyl-L-cysteine
Reactant of Route 2
Reactant of Route 2
Fmoc-S-benzyl-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.